1-(4-Bromophenyl)-3-(2-fluorophenyl)thiourea
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Overview
Description
1-(4-bromophenyl)-3-(2-fluorophenyl)thiourea is a member of thioureas.
Scientific Research Applications
Synthesis and Structural Analysis
- Thiourea derivatives like 1-(4-Bromophenyl)-3-(2-fluorophenyl)thiourea have been synthesized and analyzed for their structural and vibrational properties, providing insights into their potential applications in material science and pharmaceutical research (Saeed et al., 2011).
Biological Activity
Thiourea compounds exhibit a range of biological activities, including antibacterial and antifungal properties. This makes them interesting candidates for the development of new antimicrobial agents (Shakoor & Asghar, 2021).
The synthesis of thiourea derivatives has been explored for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential in medical and pharmaceutical research (Saeed et al., 2010).
Material Science Applications
- The study of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea has contributed to understanding molecular stability, charge transfer, and reactivity, which are crucial in designing new materials with specific electronic properties (Mary et al., 2016).
Spectroscopic Properties
- Research on thiourea derivatives has revealed the impact of fluorine substitution on their crystal structures and vibrational properties, useful for developing advanced materials in various technological applications (Saeed et al., 2010).
Green Chemistry
- The green synthesis of thiourea derivatives is an area of growing interest, emphasizing environmentally friendly approaches in chemical synthesis (Saeed & Shaheen, 2010).
Drug Development
- Thiourea derivatives are studied for their potential as lead compounds in developing new analgesic drugs. Their chemical structure and reactivity play a key role in their pharmacological properties (Menon et al., 2018).
Properties
CAS No. |
65551-03-3 |
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Molecular Formula |
C13H10BrFN2S |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(2-fluorophenyl)thiourea |
InChI |
InChI=1S/C13H10BrFN2S/c14-9-5-7-10(8-6-9)16-13(18)17-12-4-2-1-3-11(12)15/h1-8H,(H2,16,17,18) |
InChI Key |
OTFSLGRMDQRXQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC=C(C=C2)Br)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC=C(C=C2)Br)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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